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Abstract
MSC-1186 is a potent and highly selective, reversible chemical probe for the serine-arginine-

protein kinase (SRPK) family, encompassing SRPK1, SRPK2, and SRPK3. Its discovery marks

a significant advancement in the study of pre-mRNA splicing and its role in disease, particularly

in oncology. This technical guide provides a comprehensive overview of the discovery,

development, mechanism of action, and key experimental data for MSC-1186, intended for

researchers, scientists, and drug development professionals. Detailed experimental protocols

and visualizations of the relevant signaling pathways are included to facilitate further

investigation and application of this valuable research tool.

Introduction: The Role of SRPKs in Cellular
Function and Disease
Serine-arginine-protein kinases (SRPKs) are a family of enzymes that play a crucial role in the

regulation of pre-mRNA splicing, a fundamental process for generating protein diversity in

eukaryotes. SRPKs phosphorylate serine residues within the arginine-serine (RS) rich domains

of splicing factors, known as SR proteins. This phosphorylation is critical for the subcellular

localization of SR proteins and their assembly into the spliceosome.
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The human genome encodes three SRPK isoforms: SRPK1, SRPK2, and SRPK3. While

SRPK1 is widely expressed, the other isoforms exhibit more tissue-specific expression

patterns. Dysregulation of SRPK activity and the subsequent aberrant splicing of key

transcripts have been implicated in numerous diseases, including various cancers, viral

infections, and neurodegenerative disorders. This has made the SRPK family an attractive

target for therapeutic intervention.

Discovery of MSC-1186: A Serendipitous Finding
The discovery of MSC-1186 was a result of a fragment-based screening campaign initially

targeting focal adhesion kinase (FAK).[1][2][3] A benzimidazole-pyrimidine scaffold, which had

lost its affinity for FAK, serendipitously demonstrated remarkable potency and selectivity for the

SRPK family.[1][2][3] This unexpected finding was driven by non-conserved interactions with

the unique hinge region of the SRPK kinases.[1][2][3]

Structure-guided medicinal chemistry efforts were then employed to optimize this initial hit,

leading to the development of MSC-1186.[1][2][3] This optimization process focused on

enhancing potency, selectivity, and cellular activity, culminating in a chemical probe that meets

the stringent criteria for use in cellular and in vivo studies.

Development and Characterization
The development of MSC-1186 involved a comprehensive series of biochemical, cellular, and

biophysical assays to characterize its potency, selectivity, and mechanism of action.

Biochemical Potency
The inhibitory activity of MSC-1186 against the three SRPK isoforms was determined using in

vitro kinase assays. The compound demonstrated nanomolar potency against all three

members of the SRPK family.
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Target IC50 (nM)

SRPK1 2.7

SRPK2 81

SRPK3 0.6

Table 1: Biochemical IC50 values of MSC-1186

against SRPK isoforms.[4]

Cellular Potency and Target Engagement
To confirm that MSC-1186 could effectively inhibit SRPKs within a cellular context, target

engagement and cellular potency were assessed using the NanoBRET™ technology in

HEK293T cells.

Assay Type Target Potency (nM)

Cellular Potency (EC50) SRPK1 98

SRPK3 40

Target Engagement (IC50) in

lysed cells
SRPK1 44

SRPK2 149

SRPK3 40

Table 2: Cellular potency and

target engagement of MSC-

1186.

Kinome-Wide Selectivity
A critical aspect of a chemical probe's utility is its selectivity against other kinases. MSC-1186
was profiled against a broad panel of kinases and demonstrated exceptional kinome-wide

selectivity, a key attribute for minimizing off-target effects and ensuring that observed biological

effects can be confidently attributed to SRPK inhibition.
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Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) was used to further characterize the binding of MSC-
1186 to SRPK2, providing insights into the thermodynamic drivers of the interaction.

Parameter Value

Dissociation Constant (Kd) 145 nM

Table 3: Thermodynamic binding parameters of

MSC-1186 to SRPK2 as determined by ITC.

Mechanism of Action and Signaling Pathway
MSC-1186 functions as an ATP-competitive inhibitor of SRPKs. By binding to the ATP-binding

pocket of the kinase, it prevents the phosphorylation of SR proteins. This inhibition disrupts the

normal splicing process, which can have profound effects on cellular function, particularly in

cancer cells that are often dependent on specific splice isoforms for their growth and survival.

The SRPK signaling pathway is integrated with other major cellular signaling networks,

including the PI3K/Akt and MAPK pathways. Extracellular signals, such as growth factors, can

activate these pathways, which in turn can modulate SRPK activity and its subcellular

localization, thereby influencing alternative splicing events.
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Caption: SRPK Signaling Pathway and Inhibition by MSC-1186.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following are protocols for key experiments used in the characterization of MSC-1186.

In Vitro Biochemical Kinase Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of

MSC-1186 against SRPK isoforms.

Objective: To determine the IC50 value of MSC-1186 for SRPK1, SRPK2, and SRPK3.

Materials:

Recombinant human SRPK1, SRPK2, and SRPK3 enzymes.

SRPK-specific substrate peptide.

ATP (Adenosine triphosphate).

MSC-1186 (serially diluted).

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

384-well assay plates.

Plate reader capable of luminescence detection.

Procedure:

Prepare serial dilutions of MSC-1186 in DMSO and then dilute in kinase assay buffer.

Add a fixed concentration of the SRPK enzyme to each well of the 384-well plate.

Add the serially diluted MSC-1186 or DMSO (vehicle control) to the wells containing the

enzyme and incubate for a pre-determined time at room temperature.
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Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each

well.

Allow the reaction to proceed for a specified time at room temperature.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection

reagent according to the manufacturer's protocol.

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition for each concentration of MSC-1186 relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the MSC-1186 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Kinase
Assay
This protocol describes the measurement of MSC-1186 binding to SRPK isoforms in live cells.

Objective: To determine the cellular potency and target engagement of MSC-1186.

Materials:

HEK293T cells.

Expression vectors for SRPK-NanoLuc® fusion proteins.

Transfection reagent.

Opti-MEM® I Reduced Serum Medium.

NanoBRET™ Tracer.

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

MSC-1186 (serially diluted).
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White, 384-well assay plates.

Luminometer with BRET detection capabilities.

Procedure:

Seed HEK293T cells in 384-well plates.

Transfect the cells with the appropriate SRPK-NanoLuc® fusion vector and incubate for 24

hours.

Prepare serial dilutions of MSC-1186 in Opti-MEM®.

Add the diluted MSC-1186 or vehicle control to the cells.

Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration.

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the

Extracellular NanoLuc® Inhibitor.

Add the detection reagent to the wells and read the filtered luminescence at 460nm (donor)

and >610nm (acceptor) on a BRET-capable luminometer.

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

Normalize the data and plot the BRET ratio against the logarithm of the MSC-1186
concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)
This protocol details the measurement of the thermodynamic parameters of MSC-1186 binding

to an SRPK isoform.

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of

MSC-1186 binding to SRPK2.

Materials:
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Purified recombinant SRPK2 protein.

MSC-1186.

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP), dialyzed extensively.

Isothermal titration calorimeter.

Procedure:

Prepare a solution of SRPK2 in the ITC buffer at a known concentration (e.g., 10-20 µM) and

load it into the sample cell of the calorimeter.

Prepare a solution of MSC-1186 in the identical, dialyzed ITC buffer at a concentration 10-20

fold higher than the protein concentration and load it into the injection syringe.

Equilibrate the system to the desired temperature (e.g., 25°C).

Perform a series of injections of the MSC-1186 solution into the SRPK2 solution, recording

the heat change after each injection.

Integrate the raw ITC data to obtain the heat change per injection.

Plot the heat change against the molar ratio of MSC-1186 to SRPK2.

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine the Kd, ΔH, and n.

Experimental Workflow Visualization
The discovery and development of a kinase inhibitor like MSC-1186 follows a structured

workflow, from initial screening to detailed characterization.
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Caption: Workflow for the Discovery and Development of MSC-1186.

Conclusion and Future Directions
MSC-1186 represents a significant contribution to the chemical biology toolbox for studying

SRPK-mediated cellular processes. Its high potency and selectivity make it an invaluable tool

for dissecting the role of alternative splicing in health and disease. Future research utilizing

MSC-1186 will likely focus on elucidating the specific downstream splicing events regulated by

SRPKs in various cancer types, exploring its potential as a therapeutic lead, and investigating

its utility in combination with other targeted therapies. The detailed information provided in this
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guide is intended to empower researchers to effectively utilize MSC-1186 in their own

investigations, ultimately advancing our understanding of SRPK biology and its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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